molecular formula C13H18N2O3 B7526678 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one

4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one

Cat. No. B7526678
M. Wt: 250.29 g/mol
InChI Key: VVGYOAARVAOMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one, also known as DMCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMCM belongs to the class of pyridinones and is a potent antagonist of the GABA-A receptor.

Mechanism of Action

4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one binds to the benzodiazepine site on the GABA-A receptor and blocks the binding of GABA. This results in a decrease in the inhibitory effects of GABA on the central nervous system. 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a high affinity for the benzodiazepine site and can effectively block the effects of GABA.
Biochemical and Physiological Effects:
4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been shown to have a wide range of biochemical and physiological effects. In animal studies, 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been shown to induce convulsions and increase locomotor activity. 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has also been shown to have anxiogenic effects and can induce anxiety-like behavior in rodents. Additionally, 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been shown to have antinociceptive effects and can reduce pain sensitivity in animals.

Advantages and Limitations for Lab Experiments

4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one is a potent and selective antagonist of the GABA-A receptor and can be used to study the effects of GABAergic signaling on various physiological processes. However, 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has some limitations for lab experiments. 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has a short half-life and can rapidly metabolize in vivo. Additionally, 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one can induce convulsions and anxiety-like behavior in animals, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one. One potential direction is to study the effects of 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one on the GABA-A receptor in different brain regions. Another direction is to investigate the potential therapeutic applications of 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one in the treatment of anxiety disorders and chronic pain. Additionally, further studies are needed to understand the mechanisms underlying the anxiogenic effects of 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one and to develop more selective GABA-A receptor antagonists.

Synthesis Methods

4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one can be synthesized through a multi-step process involving the reaction of 2-methyl-5-nitropyridin-2-ol with 2,2-dimethylmorpholine-4-carbonyl chloride in the presence of triethylamine. The resulting intermediate is then reduced using sodium borohydride to yield 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one.

Scientific Research Applications

4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one has been widely used in scientific research as a tool to study the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that is responsible for mediating the inhibitory effects of GABA in the central nervous system. 4-(2,2-Dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one acts as a competitive antagonist of the GABA-A receptor and can be used to study the effects of GABAergic signaling on various physiological processes.

properties

IUPAC Name

4-(2,2-dimethylmorpholine-4-carbonyl)-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2)9-15(6-7-18-13)12(17)10-4-5-14(3)11(16)8-10/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGYOAARVAOMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C2=CC(=O)N(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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